N-(4-Chlorophenethyl)-3-(heptyloxy)aniline
Overview
Description
N-(4-Chlorophenethyl)-3-(heptyloxy)aniline: is an organic compound that belongs to the class of anilines It is characterized by the presence of a chlorophenethyl group and a heptyloxy group attached to the aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorophenethyl)-3-(heptyloxy)aniline typically involves the reaction of 4-chlorophenethylamine with 3-(heptyloxy)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-Chlorophenethyl)-3-(heptyloxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where the chlorine atom or the heptyloxy group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium methoxide, potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Quinones, chlorinated quinones.
Reduction: Amines, alcohols.
Substitution: Ether derivatives, substituted anilines.
Scientific Research Applications
Chemistry: N-(4-Chlorophenethyl)-3-(heptyloxy)aniline is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on different biological targets.
Medicine: The compound is investigated for its potential therapeutic applications. It is explored as a lead compound in the development of new drugs for the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenethyl)-3-(heptyloxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to the disruption of essential cellular processes.
Comparison with Similar Compounds
- N-(4-Chlorophenethyl)-3-(butyloxy)aniline
- N-(4-Chlorophenethyl)-3-(methoxy)aniline
- N-(4-Chlorophenethyl)-3-(ethoxy)aniline
Comparison: N-(4-Chlorophenethyl)-3-(heptyloxy)aniline is unique due to the presence of the heptyloxy group, which imparts specific physicochemical properties such as increased hydrophobicity and altered solubility. Compared to its analogs with shorter alkoxy chains, this compound may exhibit different reactivity and biological activity profiles. The heptyloxy group can influence the compound’s interaction with biological membranes and its overall pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-heptoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClNO/c1-2-3-4-5-6-16-24-21-9-7-8-20(17-21)23-15-14-18-10-12-19(22)13-11-18/h7-13,17,23H,2-6,14-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWIUAOCUCCJPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=CC(=C1)NCCC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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